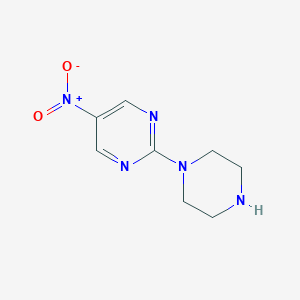

5-Nitro-2-(piperazin-1-YL)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O2/c14-13(15)7-5-10-8(11-6-7)12-3-1-9-2-4-12/h5-6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOCXWZSVVSETC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615465 | |

| Record name | 5-Nitro-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153466-03-6 | |

| Record name | 5-Nitro-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Nitro 2 Piperazin 1 Yl Pyrimidine and Analogous Scaffolds

General Strategies for Pyrimidine-Piperazine Linkage Construction

The creation of the C-N bond linking the pyrimidine (B1678525) and piperazine (B1678402) rings is a cornerstone of synthesizing the target compound. The electron-deficient nature of the pyrimidine ring facilitates reactions with nucleophiles like piperazine, particularly when leaving groups are present at the 2, 4, or 6 positions. bhu.ac.in

Nucleophilic aromatic substitution (SNAr) is a widely employed and highly effective method for forging the pyrimidine-piperazine bond. researchgate.net This reaction typically involves a halogenated pyrimidine, such as a chloro- or bromo-pyrimidine, which serves as the electrophile. The piperazine acts as the nucleophile, displacing the halide to form the desired product.

The pyrimidine ring's inherent electron deficiency, caused by the two nitrogen atoms, makes it susceptible to nucleophilic attack. bhu.ac.in This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups on the ring, such as a nitro group. chemrxiv.org For the synthesis of the title compound, a 2-halopyrimidine is the logical precursor. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the leaving group is expelled to restore aromaticity.

A common synthetic route involves the reaction of 2,4-dichloropyrimidine derivatives with piperazine or its substituted analogs. nih.gov The reaction conditions can often be controlled to achieve selective substitution at either the C2 or C4 position, although in many cases, sequential substitution occurs. For instance, reacting 2,4-dichloro-5-nitropyrimidine with a nucleophile is a key step in building complex pyrimidine-piperazine hybrids. researchgate.net

Table 1: Examples of SNAr Reactions for Pyrimidine-Piperazine Linkage

| Electrophile | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| 2,4-Dichloropyrimidine | Substituted Piperazine | K2CO3, DMF, 100-120 °C | 4-(Piperazin-1-yl)-pyrimidine derivative nih.gov |

| 6-Chloro-purine (analog) | Substituted Piperazine | Et3N, EtOH | 6-(Piperazin-1-yl)-purine derivative nih.gov |

Transition-metal-catalyzed cross-coupling reactions offer an alternative and powerful strategy for forming pyrimidine-piperazine scaffolds or for their further derivatization. While direct C-N cross-coupling to form the key linkage is possible, these methods are also frequently used to add other substituents to a pre-formed pyrimidine-piperazine core.

For example, copper-mediated coupling reactions have been successfully used to functionalize pyrimidine-piperazine iodides. A notable application is the coupling of these iodides with aryl thiols using copper(I)-thiophene-2-carboxylate (CuTC) as a catalyst, which allows for the synthesis of advanced diaryl sulfides. nih.gov This highlights a method for late-stage diversification of the core structure. nih.gov

Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are also relevant for modifying halogenated pyrimidine systems, although they are more commonly used for C-C bond formation. researchgate.net The reactivity in these coupling reactions is dependent on the nature of the halide, with iodides being more reactive than bromides or chlorides. researchgate.net

Introduction of the Nitro Group onto the Pyrimidine Nucleus

The placement of the nitro group at the C5 position is crucial for the identity of 5-Nitro-2-(piperazin-1-YL)pyrimidine. This can be achieved either by direct nitration of a pyrimidine-piperazine precursor or, more commonly, by using a pyrimidine starting material that already contains the nitro group.

Direct electrophilic nitration of an unsubstituted pyrimidine ring is generally difficult. The two ring nitrogen atoms are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. bhu.ac.in Furthermore, under the strongly acidic conditions required for nitration (e.g., a mixture of concentrated nitric acid and sulfuric acid), the ring nitrogens can become protonated, further increasing this deactivation. bhu.ac.in

However, direct nitration can be achieved if the pyrimidine ring is sufficiently activated by electron-donating groups. For example, pyrimidones (which exist in tautomeric equilibrium with hydroxypyrimidines) or aminopyrimidines can undergo nitration. bhu.ac.in The reaction typically requires harsh conditions, such as fuming nitric acid in concentrated sulfuric acid. researchgate.net The active electrophile in these reactions is the nitronium ion (NO₂⁺), which is generated by the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water molecule. masterorganicchemistry.comuobabylon.edu.iqkhanacademy.org

Table 2: General Conditions for Aromatic Nitration

| Reagents | Active Electrophile | General Applicability |

|---|---|---|

| Conc. HNO₃ + Conc. H₂SO₄ | Nitronium ion (NO₂⁺) | Standard method for many aromatic compounds uobabylon.edu.iq |

A more controlled and widely used approach involves starting with a pyrimidine ring that is already functionalized with a nitro group at the 5-position. This strategy circumvents the challenges associated with direct nitration of a potentially complex molecule. Commercially available or readily synthesized precursors like 2-chloro-5-nitropyrimidine or 2,4-dichloro-5-nitropyrimidine are ideal starting materials. researchgate.net

In this synthetic pathway, the key bond-forming step is the SNAr reaction, where piperazine displaces a leaving group (typically a halogen) at the C2 position of the 5-nitropyrimidine (B80762) precursor. The pre-existing nitro group acts as a powerful activating group for this SNAr reaction, facilitating the nucleophilic attack by piperazine. This method offers excellent regiochemical control and is often the most efficient route to the target compound. An analogous strategy is employed in the synthesis of related structures, such as reacting 2-chloro-5-nitropyridine with N-phenylpiperazine to produce 1-(5-nitropyridin-2-yl)-4-phenylpiperazine (B2558757). nih.gov

Multi-Component Reaction Approaches to Pyrimidine Synthesis

Multi-component reactions (MCRs) provide an elegant and atom-economical approach to constructing the pyrimidine ring system from simpler, acyclic starting materials in a single synthetic operation. nih.govacs.orgfigshare.combohrium.com These reactions build the heterocyclic core by combining three or more reactants, which can introduce significant molecular diversity.

One prominent example is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com Variations of this method allow for the synthesis of a wide array of substituted pyrimidines. Other modern MCRs utilize different building blocks; for instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines has been developed from amidines and up to three different alcohols. nih.govacs.org This reaction proceeds through a sequence of condensation and dehydrogenation steps to form the aromatic pyrimidine ring. nih.govfigshare.com

While MCRs are exceptionally powerful for creating libraries of diverse pyrimidines, synthesizing a specific target like this compound would require careful selection of starting materials that already contain the necessary functionalities (or precursors to them), which may be more complex than the sequential approaches. nih.gov

Application of Green Chemistry Principles in the Synthesis of Pyrimidine-Piperazine Hybrids

Traditional methods for synthesizing pyrimidines often involve hazardous solvents, toxic reagents, and significant energy consumption, leading to environmental concerns. rasayanjournal.co.in To mitigate these issues, green chemistry principles are increasingly being applied. These approaches aim to minimize waste, maximize atom economy, utilize safer solvents and catalysts, and improve energy efficiency. rasayanjournal.co.inresearchgate.net

Modern sustainable techniques for the synthesis of pyrimidine derivatives include:

Catalysis: The use of reusable and non-toxic catalysts is a cornerstone of green synthesis. For instance, a novel DABCO-based ionic liquid has been employed as an efficient and reusable catalyst for the one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives, noted for short reaction times and high product yields. mdpi.com Another approach utilized a porous poly-melamine-formaldehyde (mPMF) catalyst under planetary ball milling conditions, adhering to green principles. This heterogeneous catalyst could be reused for multiple cycles without a significant loss in efficiency. rasayanjournal.co.in

Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating methods. rasayanjournal.co.inmdpi.com

Solvent-Free or Environmentally Benign Solvents: Reactions conducted without a solvent or in green solvents like water or ionic liquids significantly reduce volatile organic compound (VOC) emissions. rasayanjournal.co.inresearchgate.net Biginelli-type multicomponent reactions have been successfully applied for pyrimidine hybrid synthesis under solvent-free conditions, improving both efficiency and atom economy. mdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains significant portions of all the starting materials. mdpi.comresearchgate.net This approach aligns with green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and energy. mdpi.com

Mechanical Procedures: Techniques like ball milling can facilitate reactions in a solvent-free environment, increasing the surface area for reactants to interact and often proceeding under mild conditions. rasayanjournal.co.in

One-Pot Synthesis: This strategy, where sequential reactions are carried out in a single reactor, avoids the need for isolating and purifying intermediate compounds, thereby saving on solvents and reducing waste. mdpi.com

These green methodologies not only offer environmental and financial benefits but also often result in higher quality and quantities of the desired pyrimidine products. rasayanjournal.co.in

Optimization of Reaction Conditions and Parameters (e.g., solvents, catalysts, temperature control)

The successful synthesis of this compound and its analogs is highly dependent on the careful optimization of reaction conditions. Key parameters that are frequently fine-tuned include the choice of solvent, the type of catalyst, and precise temperature control.

Solvents: The solvent plays a critical role in reaction yield and rate. In the synthesis of benzopyrano-pyrimidine derivatives, ethanol was found to provide the best results, offering a good yield in a minimal amount of time compared to solvents like methanol, DMF, THF, CHCl₃, or CH₃CN. mdpi.com For other pyrimidine derivatives, a mixture of water and ethanol proved to be an effective medium. researchgate.net In the synthesis of certain pyrimidine-piperazine derivatives, dry ethanol was used as the solvent for the reflux reaction. nih.gov The choice of solvent can dramatically influence the outcome, with aprotic solvents sometimes leading to lower yields. researchgate.net

Catalysts: Catalysts are crucial for enhancing reaction rates and improving yields. A variety of catalysts have been employed in the synthesis of pyrimidine-piperazine scaffolds.

Base Catalysts: Potassium hydroxide (KOH) has been used as a catalyst in the reflux reaction between 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines and N-substituted piperazines to yield the final hybrid products. nih.gov

Acid Catalysts: p-Toluene sulphonic acid (PTSA) has been identified as an efficient, non-toxic, and easily accessible solid acid catalyst for the three-component synthesis of benzopyrano-pyrimidines. mdpi.com

Phase Transfer Catalysts: In the synthesis of functionalized pyrimidines, various phase transfer catalysts were examined, with tetrabutylammonium iodide (TBAI) being found to be a superior option for facilitating C-N bond formation.

The selection of an appropriate catalyst is often determined through screening experiments to find the one that provides the best performance under specific reaction conditions.

Temperature Control: Temperature is a critical parameter that must be carefully controlled to ensure optimal product formation and minimize the generation of impurities. Some cycloaddition reactions for forming pyrimidine rings proceed rapidly at room temperature (23 °C). nih.gov However, many syntheses require heating under reflux for several hours. For instance, the reaction of 2-chloro-3-nitropyridine with piperazine was conducted under reflux for 12 hours, and subsequent reactions to form final derivatives were refluxed for 18-48 hours. nih.gov In other cases, specific temperature ranges, such as 20-60 °C or a controlled 45 °C, are maintained to ensure the reaction proceeds safely and efficiently. google.com Low-temperature conditions or more dilute solutions have been found to improve conversions in highly vigorous reactions. nih.gov

The interplay of these parameters is often complex, and their optimization is key to developing efficient and high-yielding synthetic routes.

Table 1: Effect of Different Solvents on the Synthesis of Benzopyrano-Pyrimidine Derivatives Data derived from a study on a three-component reaction catalyzed by p-toluene sulphonic acid. mdpi.com

| Solvent | Reaction Time (h) | Yield (%) |

| Ethanol | 4 | 92 |

| Methanol | 8 | 75 |

| DMF | 8 | 70 |

| THF | 8 | 65 |

| CHCl₃ | 10 | 45 |

| CH₃CN | 10 | 50 |

| Water | No Reaction | 0 |

Table 2: Optimization of Conditions for Synthesis of Pyrimidine-Piperazine Analogs Examples from various synthetic procedures for analogous compounds.

| Starting Materials | Solvent | Catalyst | Temperature | Time | Yield | Ref |

| 2-chloro-3-nitropyridine, piperazine | Acetonitrile (B52724) | None specified | Reflux | 12 h | 65% | nih.gov |

| 4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine, N-methylpiperazine | Dry Ethanol | KOH | Reflux | 12 h | - | nih.gov |

| 2-chloropyrimidine, Boc-piperazine | Water | Na₂CO₃ | 25 °C | 3 h | - | google.com |

| Amidines, 5-nitro-1,2,3-triazine | CH₃CN | None specified | 23 °C | < 10 min | Excellent | nih.gov |

Chemical Transformations and Derivatization Strategies of the 5 Nitro 2 Piperazin 1 Yl Pyrimidine Scaffold

Chemical Modification of the Nitro Group: Reduction to Amino Functionality and Subsequent Derivatization

The nitro group at the C-5 position of the pyrimidine (B1678525) ring is a critical site for chemical transformation, primarily through its reduction to an amino group. This conversion transforms the strongly electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the pyrimidine ring and introducing a new nucleophilic center for further derivatization.

The reduction is typically achieved using standard catalytic hydrogenation conditions, such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas (H₂) or through catalytic transfer hydrogenation with reagents like ammonium (B1175870) formate (B1220265) (HCOONH₄). This reaction yields the key intermediate, 2-(piperazin-1-yl)pyrimidin-5-amine.

Once formed, this primary aromatic amine is a versatile handle for a wide array of subsequent derivatization reactions. These modifications are crucial for exploring structure-activity relationships (SAR) by introducing diverse chemical moieties. Common derivatization strategies include:

N-Acylation: Reaction with acyl chlorides or activated carboxylic acids to form amides.

N-Alkylation: Introduction of alkyl groups, though this can be challenging to perform selectively on the pyrimidine-amine versus the piperazine-amine without appropriate protecting groups.

N-Arylation: Formation of a diarylamine linkage, often through palladium-catalyzed cross-coupling reactions.

The existence of commercially available derivatives such as N-phenyl-2-piperazin-1-ylpyrimidin-5-amine underscores the synthetic utility of this approach. chemsrc.com These transformations highlight how modification of the nitro group serves as a gateway to a broad chemical space for scaffold diversification.

Functionalization of the Piperazine (B1678402) Nitrogen Atom

The secondary amine of the piperazine ring is another primary site for derivatization. Its nucleophilic character allows for straightforward reactions to introduce a wide variety of substituents, which can significantly impact the molecule's properties, including its interaction with biological targets and its pharmacokinetic profile.

N-alkylation and N-acylation are the most common strategies for modifying the piperazine nitrogen. These reactions are generally high-yielding and tolerant of a wide range of functional groups on the incoming electrophile.

N-Alkylation is typically performed by reacting the piperazine nitrogen with alkyl halides (e.g., iodides, bromides, or chlorides) or alkyl sulfonates in the presence of a base to neutralize the resulting acid. ambeed.com Reductive amination, reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent, is another effective method. These reactions introduce substituents that can alter steric bulk, lipophilicity, and basicity. For example, the synthesis of 2-(4-allylpiperazin-1-yl)pyrimidine-5-amine (B8334050) demonstrates the introduction of an allyl group at this position. evitachem.com

N-Acylation involves the reaction of the piperazine with acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents (e.g., HATU, TBTU). ambeed.comnih.govresearchgate.net This introduces an amide bond, which can act as a hydrogen bond acceptor and adds rigidity compared to an alkyl chain. A study on pyrimidine derivatives showed the synthesis of various N-acyl compounds, including those with carbodithioate moieties, which were investigated as potential monoamine oxidase inhibitors. nih.gov

The following table summarizes representative N-acylation and N-alkylation reactions on the piperazinyl-pyrimidine scaffold.

| Derivative Type | Reagents and Conditions | Resulting Moiety (at Piperazine N-4) | Reference |

|---|---|---|---|

| N-Acylation | Acyl chloride, base (e.g., Triethylamine) | -C(O)R | ambeed.com |

| N-Acylation | 2-Chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide, K₂CO₃, Acetone | -C(O)CH₂-S-R | nih.gov |

| N-Alkylation | Alkyl halide (R-X), base | -R (Alkyl) | ambeed.com |

| N-Alkylation | Allyl bromide, base | -CH₂CH=CH₂ | evitachem.com |

In bioanalytical studies, derivatization is often employed to enhance the detection sensitivity and improve the chromatographic properties of an analyte for techniques like liquid chromatography-mass spectrometry (LC-MS). For nitro-containing compounds like 5-nitro-2-(piperazin-1-yl)pyrimidine, specific chemical tags can be introduced to increase ionization efficiency or to create a specific fragment ion for highly sensitive and selective monitoring.

While specific derivatization protocols for this exact molecule are not widely published, general strategies for related functional groups are applicable. For instance, a method using 3-nitrophenylhydrazine (B1228671) (3-NPH) has been developed to tag molecules with carboxyl, carbonyl, or phosphoryl groups, significantly improving detection sensitivity in LC-MS/MS analysis. nih.gov Another strategy involves using reagents like 5-nitro-2-furaldehyde (B57684) (5-NFA) for the derivatization of drug metabolites prior to analysis. nih.gov Such approaches could be adapted, for example, by first transforming a functional group on the scaffold (or a metabolite thereof) into one that can react with a sensitivity-enhancing tag. The development of validated LC-MS/MS methods for other nitro-containing drugs, such as the nitroimidazole DNDI-0690, provides a framework for the analytical characterization of these types of compounds in complex biological matrices. dndi.org

Electrophilic and Nucleophilic Substitutions on the Pyrimidine Ring System

The reactivity of the pyrimidine ring itself is strongly influenced by the electronic properties of its substituents. The pyrimidine ring is inherently electron-deficient (π-deficient), which generally makes it resistant to electrophilic aromatic substitution. researchgate.net The presence of the potent electron-withdrawing nitro group at the C-5 position further deactivates the ring toward electrophilic attack. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation on the C-4 or C-6 positions of the this compound scaffold are synthetically challenging and generally not favored. chemguide.co.uk

In contrast, the electron-deficient nature of the ring, exacerbated by the C-5 nitro group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) . libretexts.org This reactivity is most pronounced at the positions ortho and para to the nitro group (C-4 and C-6). The initial synthesis of the scaffold itself relies on this principle, where piperazine acts as a nucleophile to displace a leaving group, typically a halogen like chlorine, from the C-2 position of a 5-nitropyrimidine (B80762) precursor.

If a suitable leaving group (e.g., Cl, Br, OMe) were present at the C-4 or C-6 position of the fully formed scaffold, it would be readily displaced by a wide range of nucleophiles, such as amines, alkoxides, or thiolates. Research on 6-alkoxy-4-chloro-5-nitropyrimidines has shown that primary amines preferentially displace the alkoxy group, highlighting the high reactivity of these positions towards nucleophiles. chemrxiv.org

Another potential reaction is Vicarious Nucleophilic Substitution (VNS) , a method for C-H functionalization of electron-deficient aromatic systems. This reaction allows a nucleophile bearing a leaving group to substitute a hydrogen atom, typically ortho or para to a nitro group. nih.gov This could theoretically enable the direct introduction of substituents at the C-4 or C-6 positions of the this compound ring.

Scaffold Diversification through Peripheral Chemical Modifications

Scaffold diversification is a cornerstone of drug discovery, enabling the fine-tuning of a molecule's properties. The this compound scaffold offers a rich platform for such diversification through peripheral modifications at its three main reactive sites.

Piperazine Nitrogen (N-4): As detailed in section 3.2, this is the most frequently modified position. N-alkylation and N-acylation introduce a vast array of chemical groups that can modulate solubility, cell permeability, and target binding. ambeed.comnih.gov

Nitro Group (C-5): Reduction to an amine provides a nucleophilic handle for subsequent acylation, alkylation, or sulfonylation, fundamentally altering the scaffold's electronic profile and introducing new vectors for interaction. chemsrc.com

Pyrimidine Ring (C-4/C-6): While less common without a pre-installed leaving group, modification at these positions via nucleophilic substitution represents a powerful strategy for creating structurally unique derivatives. chemrxiv.org

By combining these strategies, a large and diverse library of compounds can be generated from the central this compound scaffold. For instance, one could first perform an N-alkylation on the piperazine ring and then reduce the nitro group, followed by acylation of the resulting amine, yielding a highly functionalized molecule with tailored properties. This multi-directional approach to derivatization makes the scaffold a valuable building block in the development of new chemical entities.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the detailed structural analysis of 5-Nitro-2-(piperazin-1-yl)pyrimidine. By mapping the magnetic environments of the hydrogen and carbon nuclei, NMR provides a complete picture of the atomic connectivity.

Proton (¹H-NMR) Spectral Analysis

The proton NMR spectrum of this compound displays characteristic signals that are diagnostic of its structure. The two equivalent protons on the pyrimidine (B1678525) ring appear as a distinct singlet, typically deshielded to around 9.02 ppm due to the electron-withdrawing nature of the adjacent nitro group and ring nitrogen atoms. The protons of the piperazine (B1678402) ring resolve into two separate signals. The four protons on the nitrogen atom directly attached to the pyrimidine ring resonate at a lower field, appearing as a triplet around 3.86 ppm. The remaining four protons on the piperazine ring, adjacent to the secondary amine (NH), are observed further upfield as a triplet around 3.03 ppm. The proton of the NH group itself often appears as a broad singlet.

Table 1: Interactive ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration (No. of Protons) | Assignment |

| 9.02 | s (singlet) | 2H | Pyrimidine-H4, H6 |

| 3.86 | t (triplet) | 4H | Piperazine-H (N-CH₂) |

| 3.03 | t (triplet) | 4H | Piperazine-H (NH-CH₂) |

Carbon-13 (¹³C-NMR) Spectral Analysis

Complementing the proton data, the ¹³C-NMR spectrum provides crucial information about the carbon framework. The carbon atoms of the pyrimidine ring are significantly deshielded. The C2 carbon, bonded to two nitrogen atoms, is typically found at approximately 158.9 ppm. The C4 and C6 carbons, adjacent to the nitro group, resonate around 156.4 ppm, while the carbon atom bearing the nitro group (C5) is observed at about 130.9 ppm. The carbon atoms of the piperazine ring appear at higher fields, with the carbons attached to the pyrimidine ring (N-CH₂) at approximately 44.4 ppm and the carbons adjacent to the NH group (NH-CH₂) at around 44.0 ppm.

Table 2: Interactive ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 158.9 | Pyrimidine-C2 |

| 156.4 | Pyrimidine-C4, C6 |

| 130.9 | Pyrimidine-C5 |

| 44.4 | Piperazine-C (N-CH₂) |

| 44.0 | Piperazine-C (NH-CH₂) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is indispensable for verifying the molecular weight of this compound and analyzing its fragmentation, which offers additional structural proof.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Using the soft ionization technique of ESI-MS, the compound is typically analyzed in positive ion mode. This method consistently yields a prominent peak corresponding to the protonated molecule, [M+H]⁺. The observed mass-to-charge ratio (m/z) of 210.1 confirms the molecular weight of the compound to be 209.2 g/mol .

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact mass measurement, enabling the determination of the compound's elemental formula. For this compound, the calculated mass for the protonated molecule [C₈H₁₂N₅O₂]⁺ is 210.0986. The experimentally measured value from HRMS analysis is 210.0982, which is in excellent agreement with the calculated mass, thus confirming the molecular formula C₈H₁₁N₅O₂.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the specific functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound shows several key absorption bands. A notable band appears in the region of 3422-3317 cm⁻¹, corresponding to the N-H stretching vibration of the piperazine moiety. The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations, which are observed at approximately 1558 cm⁻¹ and 1300 cm⁻¹, respectively. Aromatic C-H stretching is indicated by a peak around 3100 cm⁻¹, while aliphatic C-H stretching from the piperazine ring appears near 2900 cm⁻¹. Furthermore, stretching vibrations corresponding to C=N and C=C bonds within the pyrimidine ring are found in the 1620-1400 cm⁻¹ region.

Table 3: Interactive Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3422-3317 | N-H Stretch | Piperazine |

| 3100 | Aromatic C-H Stretch | Pyrimidine |

| 2900 | Aliphatic C-H Stretch | Piperazine |

| 1558 | Asymmetric NO₂ Stretch | Nitro Group |

| 1300 | Symmetric NO₂ Stretch | Nitro Group |

| 1620-1400 | C=N, C=C Stretch | Pyrimidine Ring |

X-ray Crystallography for Precise Solid-State Conformation and Intermolecular Interactions (if applicable to analogous compounds)

While specific X-ray crystallography data for this compound is not publicly available, analysis of analogous structures provides significant insight into its likely solid-state conformation. X-ray diffraction studies on related pyrimidine and piperazine derivatives are crucial for understanding the spatial arrangement of atoms and the nature of intermolecular forces.

For instance, crystal structures of other substituted pyrimidines reveal that the pyrimidine ring is typically planar. nih.govnih.gov The nitro group attached at the 5-position is expected to be coplanar with the ring to maximize resonance stabilization. The piperazine ring generally adopts a chair conformation, which is its most stable form.

| Feature | Expected Characteristic in this compound | Basis (Analogous Compounds) |

| Pyrimidine Ring | Planar | X-ray data from various pyrimidine derivatives nih.govnih.gov |

| Nitro Group | Coplanar with the pyrimidine ring | Resonance stabilization principles, observed in nitropyrimidines researchgate.net |

| Piperazine Ring | Chair conformation | Standard conformational analysis and crystal data of piperazine derivatives researchgate.net |

| Intermolecular Forces | Hydrogen bonding (N-H of piperazine, O of nitro group), π-π stacking | Crystal structures of related heterocyclic compounds nih.gov |

Chromatographic Techniques for Purity Assessment and Quantitative Analysisbjbms.orgnih.gov

Chromatography is a cornerstone for the analysis of pharmaceutical compounds, enabling the separation, identification, and quantification of a substance from a mixture. openaccessjournals.com For this compound, various chromatographic methods are employed to ensure its purity and to quantify it in reaction mixtures or analytical samples.

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions. nih.gov In the synthesis of this compound, TLC allows chemists to qualitatively track the consumption of starting materials (e.g., a 2-halopyrimidine and piperazine) and the formation of the desired product. rsc.org

A small aliquot of the reaction mixture is spotted onto a TLC plate, typically coated with silica (B1680970) gel. The plate is then developed in a sealed chamber with an appropriate mobile phase, which is a solvent or a mixture of solvents. The choice of eluent is critical for achieving good separation between the starting materials, intermediates, and the final product. For compounds like this compound, a common mobile phase would be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The polarity can be adjusted to achieve optimal separation.

Spots are visualized under UV light, as the pyrimidine ring is UV-active, or by using chemical staining agents like iodine vapor. rsc.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system and helps in its identification. The disappearance of starting material spots and the appearance of a new product spot indicate the reaction's progress. thieme.de

| Parameter | Typical Conditions for TLC Analysis | Purpose |

| Stationary Phase | Silica gel 60 F254 plates | Provides a polar surface for separation. |

| Mobile Phase | Dichloromethane/Methanol or Ethyl Acetate/Hexane mixtures | Elutes compounds based on polarity; ratio is adjusted for optimal Rf values. |

| Application | Spotting of reaction mixture alongside starting material standards | Allows for direct comparison and tracking of reaction progress. |

| Visualization | UV lamp (254 nm) or Iodine chamber | To make the separated, colorless spots visible. rsc.org |

| Analysis | Comparison of Rf values of reactants and products | To qualitatively assess the conversion to the desired product. |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and precise quantification of compounds. openaccessjournals.com It is the gold standard for assessing the purity of pharmaceutical compounds like this compound.

Reversed-phase HPLC is the most common mode used for such analyses. researchgate.net In this technique, the compound is passed through a column packed with a non-polar stationary phase (e.g., C8 or C18 silica gel) using a polar mobile phase. For pyrimidine derivatives, the mobile phase often consists of a mixture of water or an aqueous buffer (like phosphate (B84403) or acetate buffer) and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.netnih.gov

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A detector, most commonly a UV-Vis detector set at a wavelength where the analyte has maximum absorbance, is used to detect the compound as it elutes from the column. The time at which the compound elutes is its retention time, which is a characteristic identifier. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for accurate quantification. bjbms.org This makes HPLC indispensable for determining the purity of a final product and for quality control purposes.

| Parameter | Typical Conditions for HPLC Analysis | Rationale |

| Mode | Reversed-Phase (RP-HPLC) | Suitable for moderately polar compounds. researchgate.net |

| Stationary Phase | C18 or C8 bonded silica | Non-polar phase provides good separation for a wide range of organic molecules. |

| Mobile Phase | Acetonitrile/Water or Methanol/Aqueous Buffer (e.g., acetate buffer, pH 4) | Polar mobile phase; composition can be run in isocratic or gradient mode for optimal separation. nih.gov |

| Detector | UV-Vis Detector (e.g., at 254 nm or λmax of the compound) | The aromatic pyrimidine system allows for sensitive UV detection. |

| Output | Chromatogram showing retention time and peak area | Used for identification and quantification to assess purity. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective hyphenated technique that couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. chromatographyonline.com This method is exceptionally useful for the analysis of this compound, as it provides not only retention time data but also mass-to-charge ratio (m/z) information, which offers a high degree of certainty in structural identification.

After the components of a sample are separated on the HPLC column, they are introduced into the mass spectrometer. An ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), converts the analyte molecules into gas-phase ions. chromatographyonline.com These ions are then separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

LC-MS is invaluable for identifying impurities and degradation products, even at trace levels. nih.gov For a compound like this compound, LC-MS can confirm the molecular weight of the main peak and provide molecular weights for any minor peaks, aiding in the identification of byproducts from the synthesis. nih.gov Furthermore, tandem mass spectrometry (LC-MS/MS) can be used to fragment the parent ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint, providing even more definitive identification. nih.govnih.gov

| Component | Description | Function in Analysis of this compound |

| Liquid Chromatography (LC) | Separates the sample mixture using a column and mobile phase. | Provides retention time data and separates the target compound from impurities. |

| Ionization Source (e.g., ESI) | Generates ions from the eluting compounds. | Converts the neutral molecule into a charged ion (e.g., [M+H]+) for MS detection. |

| Mass Analyzer (e.g., QTOF) | Separates ions based on their mass-to-charge (m/z) ratio. | Determines the molecular weight of the parent compound and any impurities. |

| Detector | Counts the ions at each m/z value. | Generates a mass spectrum that confirms the identity and purity of the compound. |

Theoretical and Computational Investigations

Molecular Docking Studies of 5-Nitro-2-(piperazin-1-YL)pyrimidine Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Molecular docking studies have been crucial in identifying the key interactions between pyrimidine-piperazine hybrids and their target proteins. These interactions, which include hydrogen bonding and hydrophobic contacts, are fundamental to the stability of the ligand-protein complex and, consequently, the compound's biological activity.

For instance, in studies of pyrimidine (B1678525) analogues targeting the human cyclin-dependent kinase-2 (CDK2) receptor (PDB ID: 1HCK), specific interactions were observed. Compound 4c, a pyrimidine derivative, was found to form hydrogen bonds with THR 165, GLU 12, LYS 33, and THR 14. nih.gov The fluorine atom of the compound interacted with the hydrogen of THR 165, while the amino group of the pyrimidine formed hydrogen bonds with the oxygen of GLU 12 and the hydrogen of LYS 33 and THR 14. nih.gov Additionally, hydrophobic interactions were noted with residues such as VAL 63, LYS 129, VAL 18, and ILE 10, which further stabilize the complex. nih.gov

Similarly, docking studies of piperazine-tagged imidazole (B134444) derivatives with Fms-like tyrosine kinase-3 (FLT3) revealed significant hydrophobic interactions within the active site, contributing to a strong binding affinity. researchgate.net The analysis of pyrimido[1,2-b]pyridazin-2-one derivatives with the Akt protein also highlighted binding within a hydrophobic core spanning from Ser-205 to Gly-294. nih.gov

The importance of hydrogen bonding and lipophilic interactions for successful docking has been confirmed in studies with RabGGTase, where these forces were deemed critical for the ligand-receptor binding. omicsonline.org The combination of these interactions provides a detailed picture of how these compounds anchor themselves within the active sites of their target proteins, offering a rationale for their observed biological effects.

Table 1: Key Ligand-Protein Interactions for Pyrimidine Analogues

| Compound/Analogue Class | Target Protein | Key Interacting Residues | Type of Interaction |

| Pyrimidine derivative (4c) | Human Cyclin-Dependent Kinase 2 (CDK2) | THR 165, GLU 12, LYS 33, THR 14 | Hydrogen Bonding |

| Pyrimidine derivative (4c) | Human Cyclin-Dependent Kinase 2 (CDK2) | VAL 63, LYS 129, VAL 18, ILE 10 | Hydrophobic/Alkyl-pi |

| Piperazine-tagged imidazole derivative (17) | Fms-like tyrosine kinase-3 (FLT3) | Active site residues | Hydrophobic |

| Pyrimido[1,2-b]pyridazin-2-one derivative (1) | Akt protein | Ser-205 to Gly-294 | Hydrophobic |

| Pyrimidine analogues | RabGGTase | Active site residues | Hydrogen Bonding, Lipophilic |

A primary goal of molecular docking is to predict the binding affinity of a ligand to its receptor, often expressed as a docking score or binding energy. A more negative value typically indicates a stronger predicted binding affinity.

In the study of pyrimidine derivatives against CDK2, compounds 4c, 4a, 4h, and 4b showed promising binding energies of -7.9, -7.7, -7.5, and -7.4 kcal/mol, respectively. nih.gov These values suggest a favorable interaction with the receptor. For piperazine-tagged imidazole derivatives targeting FLT3, a docking score of -8.132 kcal/mol was reported for derivative 17, indicating a strong binding affinity. researchgate.net

The binding affinities for a series of pyrimido[1,2-b]pyridazin-2-one analogues with the Akt protein ranged from -4 to -7 kcal/mol, which is predictive of good affinity. nih.gov Compound 1 from this series, which demonstrated significant anticancer activity, had a binding affinity of -5.82 kcal/mol. nih.gov

The GLIDE (Grid-based Ligand Docking with Energetics) software is another tool used to rank ligands based on their docking scores. omicsonline.org In a study of pyrimidine analogues with RabGGTase, the GLIDE score was used to semi-quantitatively assess the binding ability, with lower scores generally indicating better affinity. omicsonline.org 4-(2-fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine was identified as the best inhibitor based on its GLIDE score. omicsonline.org

It is important to note that these predicted affinities are theoretical and serve as a basis for prioritizing compounds for further experimental validation.

Table 2: Predicted Binding Affinities of Pyrimidine Analogues

| Compound/Analogue | Target Protein | Predicted Binding Affinity (kcal/mol) | Docking Software/Method |

| Pyrimidine derivative (4c) | Human Cyclin-Dependent Kinase 2 (CDK2) | -7.9 | Not Specified |

| Pyrimidine derivative (4a) | Human Cyclin-Dependent Kinase 2 (CDK2) | -7.7 | Not Specified |

| Pyrimidine derivative (4h) | Human Cyclin-Dependent Kinase 2 (CDK2) | -7.5 | Not Specified |

| Pyrimidine derivative (4b) | Human Cyclin-Dependent Kinase 2 (CDK2) | -7.4 | Not Specified |

| Piperazine-tagged imidazole derivative (17) | Fms-like tyrosine kinase-3 (FLT3) | -8.132 | Not Specified |

| Pyrimido[1,2-b]pyridazin-2-one derivative (1) | Akt protein | -5.82 | Not Specified |

| 4-(2-fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine | RabGGTase | Best GLIDE Score | GLIDE |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the physical movements of atoms and molecules over time. These simulations are invaluable for assessing the stability of ligand-receptor complexes and understanding the dynamic behavior of compounds in a biological context.

MD simulations are employed to evaluate the stability of the complexes formed between a ligand and its protein target, as predicted by molecular docking. nih.gov A stable ligand-protein complex over the course of a simulation suggests a viable binding mode. The stability is often assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable trajectory with minimal fluctuations indicates a stable complex. nih.gov

In simulations of pyrimidine derivatives with the human ABCG2 protein, the Desmond software was used to assess the consistency of the docked complexes. nih.gov Similarly, for a potential SARS-CoV-2 main protease inhibitor, MD simulations performed with GROMACS showed that the ligand-protein complex remained stable over a 100 ns simulation, indicated by a stable RMSD curve. nih.gov

The flexibility of the ligand and protein is also a key aspect studied through MD simulations. The conformational flexibility of Trp side chains in the gramicidin (B1672133) A channel was investigated using 1-ns MD simulations, revealing that some non-native conformations readily reverted to the most stable state. nih.gov This highlights how MD simulations can capture the dynamic nature of molecular interactions and conformational changes. The development of machine-learned potentials (MLPs) trained on comprehensive conformational datasets promises to enable even more accurate and stable long-duration MD simulations for flexible molecules. rsc.org

MD simulations allow for the observation of how a compound behaves within a simulated biological environment, such as a solvent-filled system that mimics physiological conditions. nih.gov The solvent-accessible surface area (SASA) is a parameter that can be calculated from MD simulations to understand the exposure of the complex to the solvent. nih.gov For a potential SARS-CoV-2 inhibitor, the SASA of the complex remained stable throughout the simulation, suggesting a consistent interaction with the solvent environment. nih.gov

The dynamic behavior also includes the study of conformational changes that may occur upon binding. MD simulations of kiadin peptides with different membrane models revealed that the peptides adopted various conformations, sometimes deviating from their canonical helical structure, depending on the membrane composition. nih.gov This demonstrates the ability of MD simulations to capture the influence of the environment on the dynamic behavior and structure of a molecule.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods provide a high level of theoretical accuracy for understanding molecular geometries, reaction mechanisms, and spectroscopic properties.

Density Functional Theory (DFT) is a popular quantum chemical method that has been used to study the structural features of 5-substituted pyrimidine L-2'-deoxyribonucleosides. nih.gov These calculations, in conjunction with NMR spectral analyses, provide a detailed understanding of the molecular structures. nih.gov

Quantum chemical methods, such as the hybrid density functional B3LYP and composite methods like G4MP2 and G4, have been employed to study the properties of high-energy tetracyclic compounds containing pyrazole (B372694) nitro derivatives. superfri.org These calculations can determine properties like the enthalpy of formation and help in the optimization of molecular structures. superfri.org The use of different software packages like Gaussian 09 and NWChem allows for a comparison of computational efficiency and accuracy for these demanding calculations. superfri.org

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Through methods like Density Functional Theory (DFT), it is possible to model the distribution of electrons and the energies of molecular orbitals (MOs). Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Molecular Orbital Theory posits that atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. These MOs are either bonding, non-bonding, or anti-bonding. youtube.com The energy difference between the HOMO and LUMO, often called the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive.

Quantitative structure-activity relationship (QSAR) studies on similar piperazine (B1678402) derivatives have shown that the energy of the LUMO (ELUMO) is a key descriptor in predicting biological activity, as it characterizes the molecule's ability to accept electrons and interact with a target protein. mdpi.com

Table 1: Key Theoretical Parameters in Electronic Structure Analysis

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. Influenced by the electron-donating piperazine group. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. mdpi.com Lowered by the electron-withdrawing nitro group, suggesting sites for nucleophilic interaction. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A primary indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. |

| Electron Density | Distribution of electrons across the molecule. | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction. |

Prediction of Chemical Reactivity and Stability based on Theoretical Parameters

Building on the electronic structure analysis, several theoretical parameters can be calculated to predict the chemical reactivity and stability of this compound. These descriptors are frequently used in QSAR models to correlate a molecule's structure with its activity. mdpi.com

The presence of strong electron-withdrawing groups, such as the nitro group and the cyano group on a quinoline (B57606) scaffold, has been shown to activate the ring for nucleophilic aromatic substitution. unipa.it Similarly, the nitro group on the pyrimidine ring of the title compound significantly influences its reactivity, making the ring electron-deficient and prone to attack.

Key parameters derived from computational analyses include:

Electrophilicity Index (ω): This parameter measures the ability of a molecule to act as an electrophile. mdpi.com For this compound, the nitro group would contribute to a higher electrophilicity index, indicating its capacity to accept electron pairs from nucleophilic sites on a biological target. mdpi.com

Molar Refractivity (MR): This descriptor accounts for the volume occupied by a molecule and its polarizability. It is crucial for how well a molecule fits into the binding pocket of a target protein. mdpi.com

Topological Polar Surface Area (TPSA): TPSA is related to a molecule's polarity and its ability to form hydrogen bonds. It is a good predictor of cell permeability and interaction with the active sites of biological targets. mdpi.com

Table 2: Theoretical Parameters for Predicting Reactivity and Stability

| Theoretical Parameter | Predicted Influence on this compound |

|---|---|

| Electrophilicity Index (ω) | Expected to be relatively high due to the nitro group, indicating a propensity to interact with nucleophilic residues in a binding pocket. mdpi.com |

| Chemical Hardness/Softness | Derived from the HOMO-LUMO gap, this predicts the molecule's resistance to change in its electron distribution. A softer molecule (smaller gap) is generally more reactive. |

| Molar Refractivity (MR) | The size and polarizability will affect how the compound fits into a target's binding site and the strength of noncovalent interactions. mdpi.com |

| Dipole Moment | The asymmetric nature of the molecule, with its polar nitro group, will result in a significant dipole moment, influencing its solubility and binding orientation. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. These models serve as 3D queries for virtual screening of large compound databases to discover new molecules with potential therapeutic effects. nih.govnih.gov

For a molecule like this compound, a pharmacophore model would likely include features such as:

Hydrogen bond acceptors (e.g., the oxygen atoms of the nitro group, nitrogen atoms in the pyrimidine ring).

Hydrogen bond donors (e.g., the N-H group of the piperazine ring, if unsubstituted).

Aromatic/hydrophobic regions (the pyrimidine ring).

Hierarchical virtual screening campaigns often employ a multi-step process. This can begin with a broad, ligand-based screening using the shape and pharmacophoric features of known active compounds as a template. nih.govnih.gov This is followed by more computationally intensive methods like molecular docking to refine the list of potential hits. nih.gov In one such study, a virtual screening of 5 million compounds, which included shape-based screening and docking, successfully identified a novel piperazine derivative as a potent insect juvenile hormone agonist. nih.gov Similarly, studies on pyrimidine-5-carbonitrile derivatives used pharmacophore mapping to understand how the most potent compounds align with known inhibitors like erlotinib, revealing that they possess the necessary features arranged in a similar spatial orientation. nih.gov

In silico Prediction of Molecular Interactions and Target Engagement

In silico methods like molecular docking and molecular dynamics (MD) simulations are used to predict how a ligand such as this compound might bind to a specific biological target, such as an enzyme or receptor. unipa.it

Molecular docking predicts the preferred orientation of a molecule within the binding site of a target protein and estimates the strength of the interaction, often expressed as a docking score. nih.govuomustansiriyah.edu.iq For instance, docking studies on novel pyrimidine derivatives against the cyclooxygenase-2 (COX-2) enzyme revealed that compounds with superior docking scores had strong binding affinities and were well-positioned within the enzyme's active site. uomustansiriyah.edu.iq

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. unipa.it MD simulations provide a more dynamic picture, showing how the ligand and protein adjust their conformations to optimize binding. This approach was used to gain insights into the putative mechanisms of action for a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline derivatives, which were predicted to bind strongly to key oncogenic proteins involved in renal cell carcinoma. unipa.it The simulations can reveal key interacting residues and the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the complex.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Erlotinib |

| 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline |

In Vitro Biological Activity and Mechanistic Elucidation

Antimicrobial Activity of 5-Nitro-2-(piperazin-1-YL)pyrimidine and Related Hybrid Structures

The 5-nitropyrimidine (B80762) scaffold is a well-established pharmacophore that contributes to the antimicrobial properties of numerous synthetic compounds. When hybridized with a piperazine (B1678402) ring, which can be further substituted, the resulting molecules exhibit a diverse range of activities against bacteria, fungi, parasites, and viruses.

Derivatives of this compound have demonstrated notable efficacy against a variety of bacterial pathogens, including both Gram-positive and Gram-negative species.

Gram-Positive Bacteria:

Staphylococcus aureus: Numerous pyrimidine (B1678525) derivatives have been tested against S. aureus. For instance, certain 2-oxopyrimidine derivatives have shown moderate to good activity at a concentration of 25 µg/mL. niscpr.res.in In other studies, newly synthesized piperazinyl quinoline (B57606) hybrids exhibited potent and selective activity against S. aureus ATCC 25923, with one compound showing a Minimum Inhibitory Concentration (MIC) of 10 μM. mdpi.com However, in some cases, S. aureus has been found to be the most resistant bacterium to certain disubstituted piperazines. nih.gov A novel pleuromutilin (B8085454) derivative incorporating a 4-nitrophenyl-piperazin-1-yl moiety demonstrated excellent in vitro bactericidal activity against Methicillin-Resistant Staphylococcus aureus (MRSA), proving more potent than the reference drug tiamulin. mdpi.com

Gram-Negative Bacteria:

Escherichia coli and Pseudomonas aeruginosa: The antibacterial activity of pyrimidine derivatives extends to Gram-negative bacteria. niscpr.res.in Some disubstituted piperazine compounds have shown better activity against P. aeruginosa and E. coli than the reference drug ampicillin (B1664943). nih.gov Conversely, some studies on piperazinylquinoline hybrids reported no significant activity against P. aeruginosa. mdpi.com

Mycobacterium tuberculosis:

Several pyrimidine derivatives have been screened for their antitubercular activity. niscpr.res.in Compounds with specific substitutions, such as p-fluoro, o,o-dinitro, and others, have demonstrated moderate activity against Mycobacterium tuberculosis H37Rv strain with a MIC of 6.25 µg/mL. niscpr.res.in

| Bacterial Strain | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | 2-Oxopyrimidine derivatives | Moderate to good activity at 25 µg/mL | niscpr.res.in |

| Staphylococcus aureus (MRSA) | Pleuromutilin-nitrophenyl-piperazine hybrid | Excellent bactericidal activity, more potent than tiamulin | mdpi.com |

| Escherichia coli | Disubstituted piperazines | More efficient than ampicillin (for specific compounds) | nih.gov |

| Pseudomonas aeruginosa | Disubstituted piperazines | Better activity than ampicillin (for specific compounds) | nih.gov |

| Mycobacterium tuberculosis H37Rv | Substituted pyrimidine derivatives | Moderate activity with MIC at 6.25 µg/mL | niscpr.res.in |

The antifungal potential of pyrimidine derivatives has been explored, particularly against the opportunistic yeast Candida albicans.

Candida albicans: While some series of pyrimidine-5-carbonitrile derivatives were found to be inactive against C. albicans, other related heterocyclic structures have shown promise. nih.gov For example, screening of chemical libraries has identified pyridinone and triazine compounds with significant antifungal activity against C. albicans, including strains resistant to fluconazole (B54011) and caspofungin. nih.gov These compounds were shown to inhibit biofilm formation and reduce the thickness of the mannan (B1593421) cell wall. nih.gov Molecular docking studies on some active piperazine derivatives have predicted that they may act by inhibiting enzymes like CYP51 and dihydrofolate reductase in C. albicans. nih.gov

| Fungal Strain | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Candida albicans | 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles | No activity observed | nih.gov |

| Candida albicans | Disubstituted piperazines | Good antifungal activity (for specific compounds) | nih.gov |

| Candida albicans (including resistant strains) | Pyridinone and Triazine derivatives | Significant reduction in viability and biofilm formation | nih.gov |

Hybrid structures incorporating the 5-nitropyrimidine core have been assessed for their efficacy against a range of parasites.

Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum : A study on highly conjugated pyrimidine-2,4-dione derivatives, which included a 5-nitro group, evaluated their activity against these parasites. The functionalization of a core aldehyde with various anilines or benzylamines led to the creation of azomethines with antiparasitic properties. nih.gov

Leishmania donovani : A series of 53 rationally designed nitro derivatives were synthesized and screened against L. donovani. Six of these compounds exhibited IC50 values lower than the standard drugs. The study highlighted that nitrothiophene analogues were more potent than nitrofuran ones, suggesting the importance of the specific heterocyclic ring attached to the nitro group. nih.gov

Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis : A series of 2-(2-amino-5-nitro-1H-benzimidazol-1-yl)-N-Arylacetamides were designed as benznidazole (B1666585) analogues and tested against these protozoan parasites. The synthesized compounds were found to be more active against G. intestinalis than against E. histolytica or T. vaginalis. mdpi.com

The pyrimidine nucleus is a component of several antiviral drugs, and derivatives of 5-nitropyrimidine have been investigated for their potential to inhibit the human immunodeficiency virus (HIV).

Research into 5-substituted piperazinyl-4-nitroimidazole derivatives, which are structurally related to the target compound, has aimed to develop non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Some of these compounds showed inhibitory activity against both HIV-1 and HIV-2 in MT-4 cells. nih.gov

Other studies have synthesized various pyrimidine analogues, including 6-(aryl)-1,3-dimethyl-5-nitro pyrimidine-2,4-dione, to evaluate their anti-HIV-1 and HIV-2 activity. researchgate.net However, in one particular study, none of the tested compounds in that series exhibited inhibition of HIV replication in cell culture. researchgate.net

The 1,2,4-triazolo[1,5-a]pyrimidine (TZP) scaffold, a fused pyrimidine system, has been explored for its ability to inhibit the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) function. mdpi.com This work led to the identification of catechol derivatives that inhibited RNase H in the low micromolar range without affecting the polymerase activity of the reverse transcriptase. mdpi.com

The antimicrobial effects of these compounds are believed to stem from various mechanisms of action.

Enzyme Inhibition: A primary mechanism is the inhibition of essential microbial enzymes. For instance, some piperazine derivatives are predicted to inhibit E. coli MurB, as well as Candida albicans CYP51 and dihydrofolate reductase. nih.gov Other related structures, like 5-nitropyrimidine-2,4-dione analogues, have been shown to be potent inhibitors of inducible nitric oxide synthase (iNOS). nih.gov

Free Radical Formation: For antiparasitic nitro derivatives, the mechanism is often attributed to the reduction of the nitro group, which leads to the formation of lethal free radicals within the parasite. The superior activity of nitrothiophene analogues over nitrofuran ones is thought to be due to the ability of the sulfur atom to accommodate electrons from the nitro group, facilitating this reduction. nih.gov

Anticancer Activity

The 5-nitropyrimidine scaffold, particularly when combined with a piperazine ring, is a feature in many compounds designed as potential anticancer agents. researchgate.netgsconlinepress.com The piperazine moiety is often considered to enhance antitumor activity. rsc.org

Inhibition of Kinases: Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. A novel series of pyrimidine-5-carbonitrile derivatives were designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). nih.gov Two compounds from this series, featuring a piperazine substituent, showed the highest activity against the NCI60 panel of cell lines and were particularly potent against Colo 205 colon cancer cells. nih.gov

Induction of Apoptosis and Cell Cycle Arrest: The most potent of these EGFR/COX-2 inhibitors were found to disrupt the cell cycle of Colo-205 cells by inducing a G1 phase block. This was accompanied by an increase in annexin-V staining, indicating a rise in apoptosis. nih.gov These compounds also increased the concentration of caspase-3 by 8- to 10-fold compared to the control. nih.gov

Targeting Signaling Pathways: Piperazin-2-yl-pyrimidines have been synthesized and evaluated for their anticancer activity against MCF-7 breast cancer cells. researchgate.net Detailed analysis found that one active compound exhibited its anticancer effects by activating the p-JNK signaling pathway or by inducing radical species in the cancer cells. researchgate.net

Broad-Spectrum Cytotoxicity: New aminopyrimidine derivatives, structurally related to a previously identified hit compound, have been synthesized and evaluated. One N-benzyl derivative induced a significant decrease in cell viability across various tumor cell lines, including glioblastoma, triple-negative breast cancer, oral squamous cell carcinomas, and colon cancer, with EC50 values ranging from 4 to 8 μM. nih.gov

| Cancer Cell Line | Compound Type | Mechanism/Activity | Reference |

|---|---|---|---|

| Colo 205 (Colon) | (Piperazin-1-yl)pyrimidine-5-carbonitrile derivatives | Potent cytotoxicity (IC50 = 1.66-1.83 μM), dual EGFR/COX-2 inhibition, G1 cell cycle arrest, apoptosis induction | nih.gov |

| MCF-7 (Breast) | Piperazin-2-yl-pyrimidines | Anticancer activity via activation of p-JNK signaling pathway | researchgate.net |

| Various (Glioblastoma, Breast, Oral, Colon) | N-benzyl aminopyrimidine derivative | Significant decrease in cell viability (EC50 = 4-8 μM) | nih.gov |

In Vitro Inhibition of Cancer Cell Lines

Derivatives based on the pyrimidine scaffold, particularly those incorporating piperazine and nitro groups, have demonstrated notable cytotoxic effects against a wide spectrum of human cancer cell lines. This broad-spectrum activity underscores the potential of this chemical class in oncology.

Research has shown that pyrimidine-based compounds exhibit antiproliferative activity against liver cancer (HepG2), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), prostate cancer (DU-145), and colon cancer (Colo 205) cell lines. nih.govnih.govtandfonline.comresearchgate.netmdpi.comfrontiersin.orgbsu.edu.eg For instance, a series of novel 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects, with some compounds showing good activity against Colo-205 cells. nih.gov Similarly, other pyrimidine derivatives have shown potent cytotoxicity against MCF-7, A549, and HepG2 cell lines. tandfonline.commdpi.com

The structural features of these derivatives play a crucial role in their cytotoxic potency. Studies on pyrazolo[3,4-d]pyrimidine derivatives revealed high cytotoxic activity against A549 and HeLa cell lines. rsc.org In another study, pyrrolo[2,3-d]pyrimidine derivatives containing a urea (B33335) moiety were synthesized and evaluated, with some compounds showing strong cytotoxic activity against A549 and MCF-7 cells. acs.org Furthermore, novel thiourea (B124793) and thiazolidinone derivatives synthesized from a 1-(5-nitropyridin-2-yl)-4-phenylpiperazine (B2558757) precursor were tested against prostate cancer cell lines, including DU-145, and showed significant cytotoxic activity. researchgate.net

The following table summarizes the inhibitory concentrations (IC₅₀) of various pyrimidine derivatives against several cancer cell lines, illustrating the potential of this class of compounds.

Inhibition of Specific Protein Kinases

The anticancer activity of this compound derivatives is often rooted in their ability to inhibit specific protein kinases that are crucial for cancer cell growth and survival.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and Human Epidermal Growth Factor Receptor 2 (HER2): The pyrimidine core is a well-established scaffold for designing EGFR and HER2 inhibitors. mdpi.comnih.gov These receptors are part of the receptor tyrosine kinase family and their overexpression is linked to several cancers. scielo.org.mxnih.gov Pyrimidine analogues are thought to act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain and thereby blocking downstream signaling pathways that lead to cell proliferation. nih.gov Fused pyrimidine derivatives, in particular, have shown potent inhibitory activity against both EGFR and HER2. mdpi.com The development of dual EGFR/HER2 inhibitors is a promising strategy, as it can lead to a more comprehensive blockade of signaling pathways. researchgate.net

Microtubule Affinity-Regulating Kinase 4 (MARK4): MARK4 has emerged as a significant target in cancer therapy due to its role in cell proliferation and migration. nih.gov Several studies have reported the development of pyrimidine-based inhibitors of MARK4. For instance, a series of 4,6-disubstituted pyrimidine derivatives were synthesized and showed MARK4 inhibition in the micromolar range. thieme-connect.comnih.gov Molecular docking studies have further elucidated the binding modes of these inhibitors within the ATP-binding site of MARK4. thieme-connect.comnih.gov

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) Protease: MALT1 protease is a key player in the NF-κB signaling pathway and has become a target for treating certain lymphomas and autoimmune diseases. nih.govjpp.krakow.plnih.gov Pyrazolopyrimidine derivatives have been identified as a class of highly selective allosteric inhibitors of MALT1. nih.govjpp.krakow.pl These compounds have been shown to be effective in preclinical models, leading to tumor regression in lymphoma xenografts. nih.govjpp.krakow.pl

The table below presents the inhibitory activities of various pyrimidine derivatives against these key protein kinases.

Induction of Apoptosis and Modulation of Cell Cycle Progression

A key mechanism through which pyrimidine derivatives exert their anticancer effects is by inducing programmed cell death, or apoptosis, and by interfering with the normal progression of the cell cycle.

Several studies have demonstrated that treatment of cancer cells with pyrimidine-based compounds leads to a significant increase in apoptotic cells. researchgate.netacs.org For example, a study on novel phenylpiperazine derivatives revealed that the lead compound induced apoptosis and DNA fragmentation in prostate cancer cell lines. researchgate.net Similarly, certain pyrrolo[2,3-d]pyrimidine derivatives were found to induce late apoptosis in lung cancer cells. acs.org

In addition to inducing apoptosis, these compounds can also cause cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and proliferating. Flow cytometry analysis has shown that pyrimidine derivatives can arrest the cell cycle in the G0/G1, S, or G2/M phases. researchgate.netacs.org For instance, certain phenylpiperazine derivatives caused an accumulation of cells in the G1 or S phases in prostate cancer cell lines. researchgate.net Another study on purine-hydrazone derivatives, which are structurally related to pyrimidines, showed an arrest of the cell cycle in the G1 phase in A549 lung cancer cells. researchgate.net

Proposed Molecular Targets and Underlying Cellular Pathways

The in vitro studies on this compound and its derivatives point towards a multi-targeted mechanism of action, engaging several key cellular pathways implicated in cancer.

The primary molecular targets identified are protein kinases that are often dysregulated in cancer. These include members of the receptor tyrosine kinase family like EGFR and HER2 , which are central to signaling pathways controlling cell growth, proliferation, and differentiation. nih.govresearchgate.net By inhibiting these kinases, pyrimidine derivatives effectively shut down these pro-survival signals.

Another critical target is MARK4 , a kinase involved in microtubule dynamics and cell division. nih.govthieme-connect.com Its inhibition can disrupt the mitotic spindle, leading to mitotic catastrophe and cell death. The paracaspase MALT1 is another target, particularly relevant in certain lymphomas. nih.govjpp.krakow.pl MALT1 is a crucial component of the CBM complex that activates the NF-κB pathway , a key regulator of inflammation and cell survival. nih.gov Inhibition of MALT1 protease activity disrupts this pathway, leading to antitumor effects. nih.govjpp.krakow.pl

Furthermore, pyrimidine derivatives have been shown to target cyclin-dependent kinases (CDKs) , which are master regulators of the cell cycle. rsc.orgnih.gov By inhibiting CDKs, these compounds can halt cell cycle progression, preventing cancer cell replication.

The downstream consequences of engaging these targets are the activation of the intrinsic apoptotic pathway , as evidenced by the analysis of apoptosis markers, and the disruption of the cell cycle machinery, leading to cell cycle arrest. acs.org The convergence of these actions—inhibiting key pro-growth and survival signaling, disrupting cell division, and activating cell death programs—underlies the potent anticancer activity observed for this class of compounds.

Anti-inflammatory Activity

In addition to their anticancer properties, derivatives of pyrimidine have also been investigated for their anti-inflammatory potential, a characteristic that is often mechanistically linked to their anticancer activity through shared molecular targets.

Cyclooxygenase (COX) Isozyme Inhibition

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation and are often overexpressed in cancerous tissues. nih.gov The ability to selectively inhibit COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. rsc.org

Several studies have demonstrated that pyrimidine derivatives can act as potent and selective COX-2 inhibitors. nih.govnih.govjpp.krakow.pl For example, certain novel pyrimidine-5-carbonitriles exhibited significant inhibitory activity against COX-2, with some compounds being more potent than the reference drug nimesulide. nih.gov In another study, specific pyrimidine derivatives showed high selectivity towards COX-2, with inhibitory potencies comparable to meloxicam. nih.govjpp.krakow.pl The structural basis for this selectivity often involves the ability of the pyrimidine scaffold and its substituents to fit into the larger active site of the COX-2 enzyme. rsc.org

The table below shows the COX-2 inhibitory activity of selected pyrimidine derivatives.

Modulation of Pro-inflammatory Cytokine Expression and Release

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), are key drivers of the inflammatory response. The ability of a compound to suppress the production and release of these cytokines is a hallmark of anti-inflammatory activity.

Research has shown that pyrimidine derivatives can effectively inhibit the release of pro-inflammatory cytokines. scielo.org.mx A study on a series of pyridinyl pyrimidine derivatives demonstrated their ability to inhibit the release of TNF-α and IL-1β from peripheral blood mononuclear cells. mdpi.comscielo.org.mx The mechanism underlying this effect was found to be the inhibition of p38 MAP kinase, a key enzyme in the signaling cascade that leads to cytokine production. mdpi.comscielo.org.mx Additionally, pyrimido[1,2-b]pyridazin-2-one derivatives have been shown to down-regulate the expression of various cytokines and chemokines, further highlighting the anti-inflammatory potential of the pyrimidine scaffold. nih.gov

Neurological Activities

Extensive searches of scientific literature and databases were conducted to identify studies on the neurological activities of this compound. The following subsections detail the findings for specific neurological targets.

No published scientific data was found regarding the in vitro monoamine oxidase (MAO) inhibitory activity of this compound. While studies exist for other derivatives containing the pyrimidine-piperazine scaffold, none have specifically reported on the 5-nitro substituted version of this compound.

There is currently no available research in the scientific literature that has evaluated the antagonist activity of this compound at the adenosine (B11128) A1 or A2A receptor subtypes.